
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group at the 6th position and an acetamide group at the 4th position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the cyclization of 2-aminobenzenethiol with acetic acid and a dehydrating agent such as phosphorus oxychloride. This reaction also requires heating and results in the formation of the benzothiazole ring with the acetamide group attached.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave irradiation, and other advanced techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as piperidine or triethylamine, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds, making it valuable in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and understand the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(6-Chlorobenzothiazol-2-yl)acetamide: This compound has a chlorine atom instead of a methoxy group, which may result in different biological activities and chemical reactivity.
N-(6-Methylbenzothiazol-2-yl)acetamide: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and overall biological activity.
N-(6-Hydroxybenzothiazol-2-yl)acetamide: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and may contribute to its activity against certain biological targets.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
N-(6-methoxy-1,3-benzothiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)12-8-3-7(14-2)4-9-10(8)11-5-15-9/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
UCZPMWJHOYXZSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)OC)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


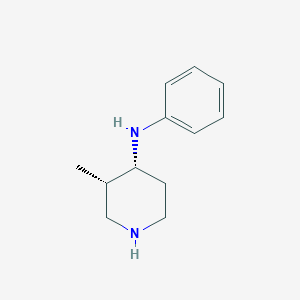

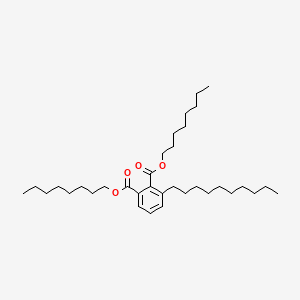
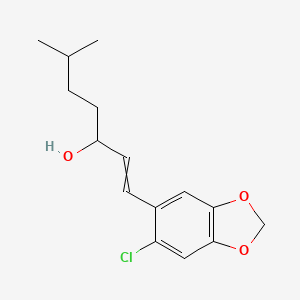
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
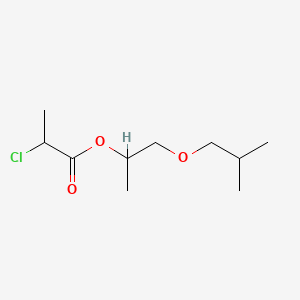
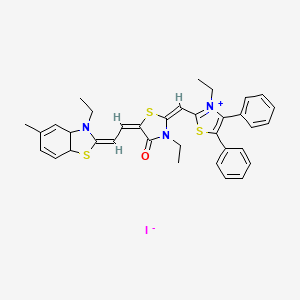
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
